Koeniginequinone A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110519-58-9 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-3-methyl-9H-carbazole-1,4-dione |
InChI |
InChI=1S/C14H11NO3/c1-7-5-11(16)13-12(14(7)17)9-4-3-8(18-2)6-10(9)15-13/h3-6,15H,1-2H3 |
InChI Key |
FBXPHUZRLGTRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC |
melting_point |
240 °C |
physical_description |
Solid |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Koeniginequinone a
Natural Occurrence and Primary Sources of Koeniginequinone A
This compound is a naturally occurring compound found in distinct biological sources, highlighting its distribution across different kingdoms of life.
Isolation from Murraya koenigii (Stem Bark, Leaves)
The curry leaf tree, Murraya koenigii, is a well-documented source of a diverse array of carbazole (B46965) alkaloids. 14.139.185nih.gov this compound, along with its counterpart Koeniginequinone B, has been successfully isolated from the alcoholic extract of the stem bark of this plant. 14.139.185 While the leaves of Murraya koenigii are also a rich source of various other carbazole alkaloids, the stem bark is specifically noted for yielding this compound. 14.139.185phytojournal.comasianpubs.org The plant is recognized for its traditional medicinal uses and as a source of bioactive compounds. nih.gov
Identification in Microbial Genera (e.g., Streptomyces)
Beyond the plant kingdom, the microbial world also contributes to the availability of unique chemical structures. While direct isolation of this compound from Streptomyces is not explicitly detailed in the provided search results, this genus is a well-known producer of a vast number of secondary metabolites, including quinones and alkaloids. core.ac.uknih.govbiotech-asia.org For instance, various Streptomyces species have been identified to produce other complex molecules like actinomycin (B1170597) D and holomycin. peerj.com The presence of polyketide quinones has also been confirmed in Streptomyces sp. strain MNU77, indicating the metabolic capacity of this genus to synthesize quinone-containing compounds. nih.gov
Methodologies for Isolation from Natural Matrices
The process of isolating this compound from its natural sources involves a series of extraction and purification steps tailored to the compound's chemical properties.
Extraction Techniques (e.g., Alcoholic Extracts)
The initial step in isolating this compound from Murraya koenigii involves the use of alcoholic extracts. 14.139.185 Specifically, the stem bark is subjected to extraction with alcohol to draw out a mixture of compounds, including the target quinone alkaloids. 14.139.185 This method is a common starting point for obtaining crude extracts from plant materials. remedypublications.comphytojournal.com Various organic solvents such as ethanol, methanol, and acetone (B3395972) are frequently employed for the extraction of phytochemicals from Murraya koenigii. nih.gov The choice of solvent is crucial and is based on the polarity of the target compounds. uitm.edu.my
Chromatographic Separation and Purification Protocols
Following extraction, the crude mixture undergoes further separation and purification using chromatographic techniques. Column chromatography is a principal method used to separate the various components of the extract. asianpubs.orgcabidigitallibrary.org This technique relies on the differential adsorption of compounds onto a stationary phase (like silica (B1680970) gel or alumina) and their elution with a mobile phase of varying polarity. phytojournal.comhilarispublisher.commasterorganicchemistry.com Fractions collected from the column are then analyzed, often using Thin Layer Chromatography (TLC), to identify and pool those containing the desired compound. phytojournal.comcabidigitallibrary.org High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for the final purification of alkaloids, offering higher resolution and purity. cabidigitallibrary.orgbanglajol.infonih.gov
Structural Elucidation Techniques for this compound
Determining the precise chemical structure of an isolated compound is a critical step that relies on a combination of modern spectroscopic methods. The elucidation of the structure of this compound as 7-methoxy-3-methyl carbazole-1,4-quinone was achieved through such techniques. 14.139.185
The general workflow for structure elucidation involves several key spectroscopic analyses:
Mass Spectrometry (MS) : This technique provides the molecular weight and molecular formula of the compound. scribd.comnumberanalytics.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H). scribd.comnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. cabidigitallibrary.orgbanglajol.info Advanced 2D NMR techniques like COSY and HMQC provide further details about the connectivity of atoms. nanoient.org
Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores. banglajol.infonanoient.org
By integrating the data from these spectroscopic methods, scientists can piece together the complete and unambiguous structure of a natural product like this compound. youtube.comegyankosh.ac.inslideshare.net
Application of Advanced Spectroscopic Data Analysis
The elucidation of the molecular structure of this compound was heavily reliant on the application of various spectroscopic techniques, including UV-Vis, Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netniscpr.res.in These methods provide complementary pieces of information that, when combined, allow for the unambiguous determination of the compound's chemical structure. magritek.com
The UV spectrum provided evidence for the carbazole-1,4-quinone chromophore. niscpr.res.in The IR spectrum indicated the presence of key functional groups, such as an N-H group (around 3215 cm⁻¹) and carbonyl groups (around 1665 and 1640 cm⁻¹). niscpr.res.in High-Resolution Mass Spectrometry (HRMS) established the molecular formula as C₁₄H₁₁NO₃. oup.com
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were pivotal in mapping the carbon-hydrogen framework. magritek.commagritek.com The ¹H NMR spectrum showed characteristic signals for an aromatic methyl group, a methoxy (B1213986) group, and protons on the carbazole ring system, while the ¹³C NMR spectrum revealed the presence of 14 carbon atoms, including those of the quinone carbonyls, the methoxy group, and the aromatic rings. niscpr.res.inoup.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | 9.20 | br s | |
| H-2 | 6.48 | q | 1.2 |
| H-5 | 8.25 | dd | 8.0, 2.0 |
| H-6 | 7.35-7.52 | m | |
| H-7 | |||
| H-8 | |||
| 3-Me | 2.16 | d | 1.2 |
| 7-OMe | 4.00 | s |
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 180.0 |
| C-2 | 135.0 (approx.) |
| C-3 | 145.0 (approx.) |
| C-4 | 178.1 |
| C-4a | 120.0 (approx.) |
| C-4b | 125.0 (approx.) |
| C-5 | 128.0 (approx.) |
| C-6 | 122.0 (approx.) |
| C-7 | 157.9 |
| C-8 | 115.0 (approx.) |
| C-8a | 130.0 (approx.) |
| C-9a | 140.0 (approx.) |
| 3-Me | 15.0 (approx.) |
| 7-OMe | 55.1 |
Note: Approximate values are inferred from related structures and general chemical shift ranges for carbazole quinones, as a complete dataset from a single source was not available. Data is compiled from multiple sources. niscpr.res.inoup.com
Computational Methods for Structure Elucidation (e.g., Molecular Networking, DFT Calculations)
In modern natural product chemistry, computational methods are indispensable tools that complement experimental data for rapid and accurate structure elucidation.
Molecular Networking
Molecular networking is a powerful bioinformatic approach used to visualize and organize large sets of tandem mass spectrometry (MS/MS) data. ikm.org.myresearchgate.net It groups molecules with similar structures based on the similarity of their fragmentation patterns. uq.edu.au This strategy is highly effective for dereplication—the rapid identification of known compounds in a complex mixture—and for highlighting potentially new or related analogues within a chemical family. ikm.org.my
Recent studies on Murraya koenigii have utilized LC-MS/MS combined with molecular networking to comprehensively profile the metabolites present in its leaves, bark, and root. ikm.org.my This approach has successfully generated molecular networks revealing clusters of different compound classes, predominantly alkaloids and terpenoids. ikm.org.my While the initial discovery of this compound predates the widespread use of this technique, molecular networking is now a key strategy that would be applied to efficiently target and identify carbazole quinones and other alkaloids from M. koenigii extracts. ikm.org.myuq.edu.au
DFT Calculations
Density Functional Theory (DFT) calculations have become a standard and robust method for validating and revising proposed chemical structures. mdpi.commdpi.com One of the most powerful applications of DFT in structure elucidation is the prediction of NMR chemical shifts. mdpi.comresearchgate.net
The process involves calculating the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them against the experimental values. mdpi.comfrontiersin.org A low deviation between the calculated and experimental data provides strong evidence in support of the structural assignment. researchgate.net This synergy between experimental NMR data and DFT calculations is particularly valuable for complex molecules where spectral data alone might be ambiguous, or for distinguishing between different isomers. mdpi.commdpi.com For this compound, DFT calculations could be used to compute the NMR parameters for its established structure, and the high correlation with the experimental data shown in the tables above would serve as a definitive validation of its structural assignment. researchgate.net
Synthetic Strategies and Chemical Transformations of Koeniginequinone a
Total Synthesis Approaches for Koeniginequinone A
Several distinct methodologies have been developed for the total synthesis of this compound, each employing a unique key reaction to construct the carbazole (B46965) framework.
A notable approach for the synthesis of this compound involves a one-pot palladium-catalyzed cyclocarbonylation reaction. researchgate.netresearchgate.netokayama-u.ac.jp This method constructs the carbazole-1,4-quinone structure from 2-alkenyl-3-iodoindole precursors. researchgate.netokayama-u.ac.jpacs.org The synthesis starts with appropriately substituted 2-(but-2-en-1-yl)-3-iodoindoles, which undergo cyclocarbonylation in the presence of a palladium catalyst and carbon monoxide. researchgate.netresearchgate.net This key step is followed by a desilylation and an oxidation sequence to yield the final natural product. researchgate.net This strategy has been successfully applied to the total synthesis of both this compound and its analogue, Koeniginequinone B. researchgate.netclockss.org
The Fischer indole (B1671886) synthesis is a classical and effective method for constructing the indole nucleus, which is a foundational component of the carbazole skeleton. wikipedia.org In the context of this compound synthesis, this reaction is utilized to form substituted 1-keto-1,2,3,4-tetrahydrocarbazoles. iosrjournals.org The process typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. wikipedia.orgiosrjournals.org Specifically, substituted cyclohexane-1,2-dione-1-phenylhydrazones undergo Fischer indole cyclization to yield 1-keto-1,2,3,4-tetrahydrocarbazoles. researchgate.netthebges.edu.in These intermediates are then subjected to further transformations, such as oxidation, to afford the final carbazoloquinone structure of this compound. iosrjournals.orgresearchgate.net Microwave irradiation in the presence of montmorillonite-KSF has been shown to efficiently facilitate this cyclization under solvent-free conditions. researchgate.netthebges.edu.in
Palladium(II)-catalyzed reactions are central to several total syntheses of this compound. researchgate.netclockss.orgjst.go.jpsemanticscholar.org One prominent strategy involves the regioselective addition of an appropriate arylamine to 2-methyl-1,4-benzoquinone. clockss.org The resulting arylamino-1,4-benzoquinone intermediate then undergoes a palladium(II)-catalyzed oxidative cyclization to form the carbazole-1,4-quinone core. clockss.orgjst.go.jp This intramolecular C-C bond formation is a key step, and the palladium catalyst can be used in catalytic amounts by employing a co-oxidant, such as Cu(II), to regenerate the active Pd(II) species from Pd(0). clockss.org This approach has proven effective for the synthesis of this compound, Koeniginequinone B, and Murrayaquinone A. clockss.org
A concise and efficient synthesis of this compound and B has been achieved using a tandem ring-closing metathesis (RCM) and dehydrogenation sequence as the key step. acs.orgresearchgate.netresearchgate.net This method begins with the synthesis of a suitable diene precursor, typically derived from a 3-iodoindole-2-carbaldehyde. researchgate.net The diene is then subjected to RCM using a ruthenium catalyst, such as the Grubbs second-generation catalyst, to form a dihydrocarbazole-1,4-quinone intermediate. researchgate.netcam.ac.ukcaltech.edu This intermediate is subsequently dehydrogenated in the same pot under an oxygen atmosphere to yield the aromatic carbazole-1,4-quinone skeleton. researchgate.netresearchgate.net This tandem process provides a direct route to the core structure and has been applied to synthesize a variety of substituted carbazole-1,4-quinones. researchgate.netresearchgate.net
Table 1: Key Catalysts in Ring-Closing Metathesis (RCM) Reactions
| Catalyst Name | Formula | Application in Synthesis |
|---|---|---|
| Grubbs Second-Generation Catalyst | C₄₇H₆₅Cl₂N₂PRu | Used in tandem RCM/dehydrogenation for carbazole-1,4-quinone synthesis. cam.ac.ukcaltech.eduorganic-chemistry.org |
| Hoveyda-Grubbs Second-Generation Catalyst | C₃₁H₃₈Cl₂N₂ORu | An alternative stable RCM catalyst. |
CAN-SiO₂-Mediated One-Pot Oxidation of 1-Keto-1,2,3,4-tetrahydrocarbazoles
An efficient protocol for the synthesis of this compound involves the one-pot oxidation of a 1-keto-1,2,3,4-tetrahydrocarbazole intermediate using ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel (SiO₂). acs.orgiosrjournals.orgresearchgate.netthebges.edu.inresearchgate.net This method provides a direct conversion of the tetrahydrocarbazole core to the corresponding carbazole-1,4-quinone. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a 9-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which then rearranges to a 1-hydroxycarbazole derivative. researchgate.netresearchgate.net This intermediate is further oxidized by the cerium(IV) species to afford the final carbazoloquinone product. researchgate.netresearchgate.net This generalized protocol has been successfully applied to the synthesis of both this compound and Murrayaquinone A. researchgate.netresearchgate.net
Table 2: Comparison of Oxidizing Agents for Carbazolequinone Synthesis
| Reagent | Conditions | Substrate | Product | Reference |
|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN)-SiO₂ | Room Temperature | 1-Keto-1,2,3,4-tetrahydrocarbazole | Carbazole-1,4-quinone | researchgate.netthebges.edu.inresearchgate.net |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Heating | N-benzyl enamine annulation product | N-benzylmurrayaquinone-A | researchgate.net |
| Oxygen (O₂) | Elevated Temperature | Dihydrocarbazole intermediate | Carbazole-1,4-quinone | researchgate.netresearchgate.net |
Hauser Annulation Approaches
The Hauser annulation represents another strategic approach for the construction of quinone-containing ring systems, which can be applied to the synthesis of carbazole-1,4-quinones like this compound. acs.orgjst.go.jpresearchgate.netpsu.edu This reaction involves the annulation of a phthalide (B148349) sulfone (or a related species) with a Michael acceptor. researchgate.net In the context of carbazole synthesis, a suitably functionalized furoindolone can undergo a Hauser annulation to build the quinone ring onto the indole framework. acs.orgjst.go.jp This method provides a convergent route to the carbazoloquinone core, assembling key structural components in a single, powerful step. jst.go.jppsu.edu
Radical Reactions Involving Imine Radicals
The synthesis of the carbazolequinone framework, central to this compound, can be achieved through radical reactions, particularly those involving imine radicals. One notable approach involves the oxidation of 2-amino-1,4-benzoquinones using metal salts. jst.go.jpdntb.gov.ua This process generates imine radical intermediates which are key to the subsequent cyclization.
The reaction mechanism is understood to proceed via the formation of a C-centered radical which then attacks the imine functionality. The choice of solvent and oxidizing agent is crucial in directing the reaction pathway and influencing the yield of the desired carbazolequinone product. Studies have demonstrated that these oxidative free radical reactions can be effectively applied to precursors of various carbazole alkaloids. jst.go.jp
Anionic [4+2] Cycloaddition Strategies
Anionic [4+2] cycloaddition, also known as the aza-Diels-Alder reaction, represents a powerful strategy for the regiospecific synthesis of the carbazole skeleton. researchgate.netresearchgate.netrsc.org This method has been successfully employed in the formal synthesis of related carbazole alkaloids like murrayaquinone A. researchgate.net The strategy typically involves the reaction of a lithiated furoindolone, acting as the diene, with a suitable dienophile or Michael acceptor. researchgate.netresearchgate.net
This annulation provides an efficient route to functionalized carbazoles. researchgate.net The versatility of this reaction allows for the use of a wide array of Michael acceptors, leading to the formation of various carbazoles and fused carbazole systems in good yields, demonstrating its potential for application in the synthesis of this compound. researchgate.net
Cyclodehydrogenation of Diarylamines
The cyclodehydrogenation of diarylamines is considered one of the most versatile and practical methods for constructing the carbazole core. researchgate.netresearchgate.net This approach often utilizes palladium catalysis to facilitate the intramolecular C-H bond activation and subsequent ring closure of an appropriately substituted diarylamine precursor. jst.go.jpresearchgate.net
This method offers a direct route to the carbazole framework under non-acidic conditions, often enhanced by microwave assistance to improve reaction times and yields. researchgate.net The palladium-catalyzed intramolecular cyclization of arylamino-1,4-benzoquinones has been specifically used to prepare this compound, murrayaquinone-A, and a series of their analogues. jst.go.jpdntb.gov.uanih.gov The process involves the transformation of a diarylamine into the corresponding carbazole derivative, which can then be oxidized to afford the final carbazolequinone. researchgate.net
Synthesis of Analogues and Derivatives of this compound
Design and Preparation of Structurally Modified Carbazolequinone Derivatives
The carbazolequinone skeleton is recognized as a privileged structure in the design of potential therapeutic agents, prompting significant research into the synthesis of structurally modified derivatives. nih.gov A series of carbazoloquinones, including analogues of this compound and B, have been systematically prepared to investigate structure-activity relationships. nih.gov
The design of these analogues often involves modifying the substituents on the carbazole and quinone rings. For instance, a series of 6-, 7-, and 8-substituted 3-methylcarbazole-1,4-quinone derivatives have been prepared. jst.go.jp These modifications are intended to modulate the electronic and steric properties of the molecule, which can influence its biological activity. The preparation of these derivatives frequently relies on the palladium-assisted intramolecular ring closure of the corresponding 2-arylamino-methyl-1,4-benzoquinones. jst.go.jp
| Parent Compound | Modification Strategy | Resulting Derivative Class |
| This compound | Substitution on the carbazole ring | 6-, 7-, or 8-substituted 3-methylcarbazole-1,4-quinones |
| Murrayaquinone A | Substitution on the quinone ring | Analogues with varied electronic properties |
| Carbazolequinone Core | N-Alkylation | N-alkyl-calothrixins |
Exploration of Diverse Synthetic Methodologies for Derivatives
The quest for novel and efficient routes to this compound derivatives has led to the exploration of a wide range of synthetic methodologies. rsc.org These methods aim to provide rapid access to libraries of carbazolequinones for screening and further development. acs.org
Key methodologies that have been developed include:
Palladium-Catalyzed Reactions : Beyond the cyclodehydrogenation of diarylamines, palladium catalysis is used in one-pot cyclocarbonylation procedures starting from 2-alkenyl-3-iodoindoles. researchgate.netresearchgate.net This involves a cascade of reactions including cyclocarbonylation, desilylation, and oxidation to form the carbazole-1,4-quinone structure. researchgate.net
Tandem Ring-Closing Metathesis (RCM) and Dehydrogenation : This strategy has been applied to construct the carbazole-1,4-quinone core, which is then elaborated to produce alkaloids like murrayaquinone A and ellipticine (B1684216) quinones. researchgate.netresearchgate.net The reaction is often performed under an oxygen atmosphere. researchgate.net
Formal [3+2] Cycloaddition : A metal-free cascade reaction involving the annulation of aminoquinones with arynes has been developed. acs.org This practical approach proceeds through successive C-C and C-N bond formations to directly yield the carbazolequinone framework. acs.org
Visible Light Photoredox Catalysis : This emerging approach allows for the generation of amine radical cations from corresponding amines. beilstein-journals.org These reactive intermediates can undergo various transformations, including conversion to iminium ions or α-amino radicals, providing modern pathways for C-N bond formation and functionalization relevant to derivative synthesis. beilstein-journals.orgmdpi.com
These diverse strategies highlight the continuous innovation in synthetic organic chemistry aimed at the efficient construction of complex and biologically relevant molecules like this compound and its derivatives.
Biosynthetic Pathways of Koeniginequinone a
General Biosynthetic Origins of Carbazole (B46965) Alkaloids
Carbazole alkaloids, particularly those found in plants of the Rutaceae family like Murraya koenigii, are generally believed to originate from the shikimate pathway. nih.gov This pathway is a major route in plants and microorganisms for the biosynthesis of aromatic amino acids. The diverse structures of carbazole alkaloids arise from a foundational carbazole or 3-methylcarbazole core. nih.gov For instance, the first carbazole alkaloid identified, murrayanine, was isolated from the curry tree (Murraya koenigii). nih.gov Subsequent modifications, such as oxidation of the methyl group on the 3-methylcarbazole core, lead to the formation of various congeners like formyl carbazoles or methyl carbazole-3-carboxylates. nih.gov
In contrast, bacterial carbazole alkaloids have been shown to derive their skeleton from tryptophan, pyruvate, and two acetate (B1210297) molecules. nih.gov This highlights a divergence in the biosynthetic origins of these compounds between different biological kingdoms.
Mechanistic Insights into Quinone Biosynthesis
The formation of the quinone moiety and the assembly of the complete carbazolequinone skeleton of Koeniginequinone A involves contributions from multiple fundamental biosynthetic pathways. Transcriptomic analysis of Murraya koenigii has identified genes for enzymes involved in these pathways, including polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450s, suggesting their role in carbazole alkaloid formation. researchgate.netnih.gov
Polyketide Pathway Contributions
The polyketide pathway is crucial for the biosynthesis of a wide array of natural products. In the context of carbazole alkaloids, this pathway contributes to the formation of parts of the ring system. Specifically, in bacterial systems, tracer experiments have shown that two molecules of acetate, key units in the polyketide pathway, are incorporated into the carbazole skeleton. nih.govresearchgate.net In plants, gene families for polyketide synthase type III (PKSIII) have been identified and are proposed to be involved in the biosynthesis of carbazole alkaloids. researchgate.netresearchgate.net This pathway likely provides a portion of the carbon framework that ultimately forms one of the aromatic rings of the carbazolequinone structure.
Shikimate Pathway and Chorismate/o-Succinylbenzoic Acid Pathway
The shikimate pathway is a key contributor to the biosynthesis of carbazole alkaloids in plants. nih.gov This pathway provides the aromatic precursor, chorismate. Key enzymes in this pathway, such as shikimate kinase and anthranilate synthase, are believed to play a regulatory role in the production of carbazole alkaloids. researchgate.net Chorismate serves as a branch point for the synthesis of various aromatic compounds. While the direct involvement of the o-succinylbenzoic acid pathway in this compound biosynthesis is not explicitly detailed in the available research, the shikimate pathway's production of chorismate is a critical starting point for the formation of the aromatic rings found in the carbazole structure.
Putative Biosynthetic Intermediates and Enzymatic Steps Leading to this compound
The precise biosynthetic pathway to this compound has not been fully elucidated, but it is understood to be a multi-step process involving several key intermediates and enzyme classes. This compound is a carbazole-1,4-quinone, and its formation likely involves the initial construction of a carbazole skeleton followed by oxidative modifications. jst.go.jp
The biosynthesis is thought to begin with precursors from the shikimate and possibly the polyketide pathways. In bacteria, the formation of the carbazole ring has been shown to involve the condensation of tryptophan or a derivative with pyruvate. nih.gov In plants, while the exact precursors are less defined, the pathway proceeds through key intermediates. The formation of the carbazole ring itself is a critical step, likely catalyzed by an oxidative cyclization reaction. In some bacteria, enzymes like StaP (a cytochrome P450) and XiaI (a flavin-dependent oxidase) are known to catalyze the formation of the carbazole core through intramolecular aryl-aryl coupling or oxidative cyclization. nih.gov
Preclinical Biological Activity Investigations of Koeniginequinone a and Its Analogues
In Vitro Anticancer Activity
The in vitro anticancer potential of Koeniginequinone A and its structural analogues has been explored against a range of human cancer cell lines, revealing significant cytotoxic and antiproliferative effects.
Investigations into the cytotoxic effects of carbazolequinones have demonstrated their activity against several human cancer cell lines. While specific cytotoxic data for this compound against this particular panel is limited in publicly available literature, studies on its close analogue, Murrayaquinone A, provide valuable insights. Murrayaquinone A has shown significant cytotoxicity against the SK-MEL-5 melanoma and Colo-205 colon adenocarcinoma cell lines. researchgate.net
Furthermore, synthetic derivatives of 3-methyl-carbazolequinone have been evaluated against a panel including KB (human oral squamous carcinoma), SK-MEL-5, Colo-205, and HCT-8 (ileocecal adenocarcinoma) tumor cells. researchgate.net Certain analogues, such as 6-methoxy-3-methyl-carbazolequinone, displayed potent cytotoxicity against SK-MEL-5, KB, and Colo-205 cells, underscoring the potential of the carbazolequinone scaffold in cancer therapy. researchgate.net
Table 1: Cytotoxicity of Murrayaquinone A and a Synthetic Analogue
This compound and its analogue Koeniginequinone B have been specifically evaluated for their antiproliferative activity against the human leukemia cell line HL-60 and the human colon cancer cell line HCT-116. researchgate.netresearchmap.jp Studies involving a series of synthesized carbazoloquinones, which included this compound, demonstrated dose-dependent cytotoxicity against HL-60 cells. nih.gov Although the specific IC₅₀ values for this compound were not detailed in the available literature, the collective results confirm the antiproliferative potential of this class of compounds against leukemia cells. researchgate.netnih.gov
A key mechanism underlying the anticancer activity of carbazoloquinones appears to be the induction of oxidative stress. nih.gov Quinones are recognized as highly reactive molecules capable of generating reactive oxygen species (ROS), which can inflict cellular damage and trigger cell death pathways. researchgate.netmdpi.com A study on carbazoloquinone derivatives, including this compound, found that related compounds like murrayaquinone A could elevate cellular ROS levels in human leukemia HL-60 cells, subsequently leading to apoptosis. nih.gov This suggests that the cytotoxic and antiproliferative effects of this compound are likely mediated, at least in part, by its ability to function as a ROS-inducing agent, disrupting the cellular redox balance and promoting programmed cell death in cancer cells. nih.govmdpi.com
Antiproliferative Effects on Leukemia Cell Lines (e.g., HL-60, HCT-116)
In Vivo Anticancer Activity in Preclinical Models (e.g., Xenograft Models)
The evaluation of a potential anticancer compound's efficacy in living organisms is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for this assessment. reactionbiology.com Despite the promising in vitro results for this compound and its analogues, a review of the available scientific literature did not yield specific studies detailing the in vivo anticancer activity of this compound in xenograft or other preclinical cancer models. Further research is required to determine if its in vitro potency translates to efficacy in an in vivo setting.
Antimicrobial Activity Studies
In addition to anticancer investigations, the potential of carbazole (B46965) alkaloids as antimicrobial agents has been explored.
Carbazole alkaloids, the class of compounds to which this compound belongs, have been noted for their biological activities, including antibacterial effects. researchgate.net The quinone structural motif itself is present in many compounds that exhibit broad efficiency against both Gram-positive and Gram-negative bacteria. dntb.gov.ua However, specific studies detailing the minimum inhibitory concentration (MIC) or the spectrum of activity for this compound against various bacterial strains are not extensively available in the reviewed literature. General findings suggest that quinone-based compounds can be effective, but dedicated research is needed to quantify the specific antibacterial efficacy of this compound. dntb.gov.uamdpi.com
Table 2: List of Mentioned Compounds
Antifungal Properties
The antifungal potential of carbazole alkaloids, the class of compounds to which this compound belongs, has been a subject of scientific interest. These compounds are predominantly isolated from Murraya koenigii (curry leaf), a plant recognized in traditional medicine for treating various ailments. frontiersin.org Investigations into the antifungal capabilities of extracts from this plant have shown promising results against a range of pathogenic fungi. frontiersin.orgiosrjournals.org
Derivatives of carbazole alkaloids sourced from the stem bark of M. koenigii have been reported to possess antifungal activities. nih.gov The antifungal properties of the plant's leaves are attributed to phytochemicals such as alkaloids, flavonoids, and tannins. frontiersin.org Studies have demonstrated that extracts from M. koenigii can inhibit the mycelial growth of various fungi, including Penicillium notatum, Aspergillus flavus, and Aspergillus niger. frontiersin.org
While direct and specific quantitative antifungal data for this compound, such as Minimum Inhibitory Concentration (MIC) values, are not extensively detailed in publicly accessible literature, the activity of related compounds and extracts provides context for its potential. For instance, chloroform (B151607) extracts from the roots of M. koenigii, which are known to contain alkaloids, have demonstrated notable inhibitory effects against Aspergillus niger and Candida albicans. scielo.br Similarly, methanolic extracts have also shown activity against Aspergillus brasilliensis. iosrjournals.org One study highlighted that certain carbazole alkaloids exhibited antifungal activity against Trichophyton rubrum and C. albicans with MIC values ranging from 3 to 25 µg/ml. researchgate.net
The following table summarizes the antifungal activity observed in various studies on M. koenigii extracts and isolated carbazole alkaloids.
Table 1: Antifungal Activity of Murraya koenigii Extracts and Related Carbazole Alkaloids
| Test Substance | Fungal Strain(s) | Observed Activity | Source |
|---|---|---|---|
| Chloroform Extract (Roots) | Aspergillus niger, Candida albicans | Good inhibitory properties | scielo.br |
| Petroleum Ether Extract (Roots) | Aspergillus niger | Prominent antifungal activity | scielo.br |
| Methanol Extract (Leaves) | Aspergillus brasilliensis | Maximum antimicrobial activity observed | iosrjournals.org |
| Aqueous Extract (Leaves) | Bacillus subtilis | MIC of 0.625 mg/ml | iosrjournals.org |
| Ethanol Extract (Leaves) | Candida albicans, Penicillium funiculosum, Penicillium camemberti, Aspergillus niger | Demonstrated antifungal activity with a MIC of 20g/ml for all tested organisms. | iosrjournals.org |
| Various Carbazole Alkaloids | Trichophyton rubrum, C. albicans | MIC values ranged from 3 to 25 µg/ml | researchgate.net |
Other Investigated Preclinical Bioactivities
Antioxidative Potential of Related Carbazoloquinones
Carbazoloquinones, which are structurally related to this compound, and other carbazole alkaloids isolated from Murraya koenigii are recognized as potent natural antioxidants. frontiersin.org These compounds are noted for their role in the chemoprevention of diseases that arise from lipid peroxidation. frontiersin.org The antioxidant activity of these compounds is a key aspect of their therapeutic potential. nih.gov
The mechanism of action for many antioxidants can be categorized as either hydrogen atom transfer (HAT) or single electron transfer (SET). scielo.sa.cr Assays such as the 2,3-diphenyl-1-picrylhydrazyl (DPPH) free radical method and the ferric reducing-antioxidant power (FRAP) assay are commonly used to evaluate this potential. frontiersin.org For instance, the addition of an antioxidant to a DPPH solution reduces the radical, leading to a measurable color change. frontiersin.org
Studies on M. koenigii extracts have demonstrated significant free radical scavenging capabilities. researchgate.net The antioxidative properties of extracts from its leaves have been evaluated, showing a notable ability to scavenge radicals. nih.gov Research has indicated that the administration of M. koenigii leaf powder can lead to a beneficial reduction in lipid peroxidation levels. frontiersin.orgscielo.br Furthermore, oral intake of powdered leaves has been associated with an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase in the liver and heart. frontiersin.org
Neuroprotective Effects of Related Carbazole Derivatives
Carbazole and its derivatives have emerged as promising agents for their neuroprotective capabilities, particularly in the context of mitigating damage from conditions like traumatic brain injury (TBI). nih.gov These compounds demonstrate significant neuroprotective effects through various mechanisms, including reducing oxidative stress and inhibiting apoptosis (programmed cell death). nih.govresearchgate.net
Preclinical models of TBI have shown that carbazole compounds can promote neuroregeneration. nih.gov They also have the potential to preserve the integrity of the blood-brain barrier and modulate inflammatory responses. nih.gov The antioxidant properties of carbazole derivatives are a key component of their neuroprotective action. scielo.br
Specific synthetic carbazole derivatives have been shown to protect neuronal cells from cell death induced by hydrogen peroxide. researchgate.net Some derivatives have also been found to induce neurite outgrowth, a crucial process in neuronal development and repair, through the activation of signaling pathways like PI3K/Akt. researchgate.net Furthermore, certain 9-ethyl-9H-carbazole hydrazone derivatives have shown significant protection of neuronal PC12 cells against damage induced by amyloid-β, suggesting potential applications in neurodegenerative diseases like Alzheimer's. scielo.br Another study highlighted that specific carbazole derivatives could protect N2A cells from hydrogen peroxide-induced cell death. researchgate.net
Advanced Analytical Methodologies for Koeniginequinone a Research
Chromatographic Methods for Quantitative Analysis and Purity Assessment
Quantitative analysis in chromatography is a fundamental process for determining the precise amount or concentration of a specific analyte within a sample. longdom.org Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently employed due to their high sensitivity and accuracy. longdom.org The core principle involves comparing the chromatographic response—typically the area or height of the analyte's peak—from the sample against the response from one or more standard solutions of known concentration. slideshare.net To ensure accuracy, a calibration curve is often generated by analyzing a series of standards, which establishes a linear relationship between concentration and peak area. longdom.orgdrawellanalytical.com
Purity assessment is another critical application of chromatography. The goal is to confirm that a chromatographic peak represents a single component and to detect any co-eluting impurities. chromatographyonline.com This is often achieved by coupling the chromatograph with a detector capable of providing spectral information, such as a Diode-Array Detector (DAD) or a mass spectrometer. drawellanalytical.comchromatographyonline.com By analyzing the spectra across the peak, analysts can check for inconsistencies that would indicate the presence of a hidden impurity. chromatographyonline.comelementlabsolutions.com For challenging separations, developing methods with different column selectivities or mobile phases can help resolve structurally similar compounds. chromatographyonline.com
The standard workflow for Koeniginequinone A, once isolated from its natural source like Murraya koenigii, would involve these chromatographic steps. 14.139.185 HPLC methods would be developed for its quantification in extracts and for assessing the purity of the isolated compound before its use in further studies. researchgate.net
High-Resolution Mass Spectrometry for Compound Identification and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of compounds and the analysis of their metabolites. Unlike unit mass resolution instruments, HRMS instruments like Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate or "exact" mass. labmanager.com This precision allows for the determination of a molecule's elemental formula, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. This capability is indispensable for confirming the identity of a known compound like this compound or for identifying unknown molecules.
Beyond initial identification, HRMS is the cornerstone of metabolite profiling and identification. numberanalytics.com Metabolite profiling aims to measure the transformation of a compound into its various metabolites within a biological system. When combined with liquid chromatography (LC-HRMS), the technique can detect and provide accurate mass measurements for numerous metabolites in a single analysis of a complex biological matrix. pharmaron.comnih.gov The high resolution is crucial for separating metabolite signals from endogenous background interferences. nih.gov By analyzing fragment ion data, the molecular structure of these metabolites can be elucidated, providing critical insights into the biotransformation pathways of the parent compound. pharmaron.com
Table 1: Comparison of HRMS and Unit Mass Resolution MS for Compound Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Unit Mass Resolution Mass Spectrometry (UMR) |
|---|---|---|
| Mass Measurement | Measures "exact mass" to multiple decimal places (e.g., 121.0526) | Measures "nominal mass" (integer mass, e.g., 121) |
| Compound Differentiation | Can distinguish between isobaric compounds (same nominal mass, different formula) numberanalytics.com | Cannot distinguish between isobaric compounds |
| Primary Use in Research | Definitive compound identification, formula determination, metabolite profiling labmanager.com | Routine screening, quantification of known targets |
| Resolving Power | High (e.g., >35,000) hilarispublisher.com | Low |
| Application to Metabolomics | Ideal for untargeted screening and identification of unknown metabolites numberanalytics.comnih.gov | Limited to targeted analysis of known metabolites |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic compounds in solution. emerypharma.commsu.edu It provides unparalleled detail about a molecule's atomic framework by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). msu.edumdpi.com
A full structural characterization involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com
1D NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. emerypharma.com The ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). emerypharma.commdpi.com
2D NMR: Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to piece together spin systems. emerypharma.com Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. ieeesem.commagritek.com These 2D techniques are essential for unambiguously assigning all ¹H and ¹³C signals and assembling the complete molecular structure. researchgate.netnih.gov
For a complex carbazole (B46965) alkaloid like this compound, a full suite of these NMR experiments would be required to confirm its intricate ring system and the precise location of its substituents. The data obtained from these experiments provide the ultimate proof of the compound's structure. researchgate.net
Table 2: Illustrative NMR Data for Structural Analysis This table provides an example of the type of data generated during NMR analysis for structural characterization.
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Chemical shift (δ), integration (number of protons), multiplicity (splitting pattern), coupling constants (J) emerypharma.com |
| ¹³C NMR | Chemical shift (δ) for each unique carbon atom in the molecule mdpi.com |
| DEPT/APT | Differentiates between CH, CH₂, and CH₃ carbon signals organicchemistrydata.org |
| ¹H-¹H COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds) emerypharma.com |
| HSQC/HMQC | Shows one-bond correlations between protons and the carbons they are attached to ieeesem.commagritek.com |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds) ieeesem.comresearchgate.net |
Advanced Spectroscopic Techniques (e.g., Electronic Circular Dichroism)
Beyond NMR and mass spectrometry, other advanced spectroscopic techniques provide complementary structural information. Electronic Circular Dichroism (ECD) spectroscopy is particularly vital for molecules that are chiral—meaning they exist as non-superimposable mirror images (enantiomers). ntu.edu.sg
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgphotophysics.com This phenomenon only occurs at wavelengths where the molecule absorbs light, and the resulting spectrum of CD signal versus wavelength is unique to a specific enantiomer. ntu.edu.sgencyclopedia.pub The two enantiomers of a chiral compound will produce mirror-image ECD spectra. encyclopedia.pub
The primary application of ECD in natural product research is the determination of a molecule's absolute configuration. researchgate.net By comparing the experimentally measured ECD spectrum of a compound like this compound with spectra predicted by quantum-mechanical calculations, its true three-dimensional arrangement of atoms in space can be established. researchgate.netresearchgate.net This is a crucial piece of information that cannot be reliably obtained from NMR or mass spectrometry alone.
Future Research Directions and Translational Perspectives
In-depth Elucidation of Molecular Mechanisms of Action for Koeniginequinone A
A fundamental priority for future research is to build a detailed understanding of the molecular pathways modulated by this compound. The presence of a quinone moiety strongly suggests that its cytotoxic effects may be mediated by the generation of reactive oxygen species (ROS). jcancer.orgnih.gov This process, known as redox cycling, can induce significant cellular stress and damage. The massive accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, DNA damage, and the activation of cell death pathways. jcancer.orgnih.gov
Future studies should focus on:
ROS-Mediated Apoptosis: Investigating the precise mechanisms of ROS-induced apoptosis. This includes examining the activation of key initiator and executioner caspases (e.g., caspase-9 and caspase-3) and the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c. jcancer.orgkhanacademy.orgfrontiersin.org Research should also explore the potential of this compound to induce endoplasmic reticulum stress, another pathway that can trigger apoptosis in cancer cells. jcancer.org
DNA Damage Response: Quantifying the extent of DNA strand breaks induced by the compound and identifying the specific DNA repair pathways that are activated in response. jcancer.org This could reveal vulnerabilities in cancer cells, particularly those with existing DNA repair deficiencies.
Signaling Pathway Modulation: Identifying the specific signaling cascades affected by this compound. Based on studies of similar quinone compounds, key pathways to investigate include the p53 tumor suppressor pathway and mitogen-activated protein kinase (MAPK) signaling cascades like the p38 MAPK pathway, which are crucial in orchestrating the cellular response to stress and apoptosis. frontiersin.orgexaly.com
| Target Pathway | Potential Mechanism of Action | Key Molecules for Investigation | Anticipated Outcome |
|---|---|---|---|
| Oxidative Stress & Redox Cycling | The quinone structure undergoes redox cycling, generating superoxide (B77818) anions and other ROS. jcancer.orgnih.gov | Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD), Catalase | Induction of Cytotoxicity |
| Mitochondrial Apoptosis | ROS-induced damage to the mitochondrial membrane leads to the release of pro-apoptotic factors. frontiersin.org | Bcl-2 family proteins (Bax, Bcl-2), Cytochrome c, Caspase-9, Caspase-3 | Programmed Cell Death |
| DNA Damage & Repair | ROS causes oxidative damage to DNA, leading to single- and double-strand breaks. jcancer.org | γ-H2AX, p53, ATM/ATR kinases | Cell Cycle Arrest, Apoptosis |
| Stress-Activated Signaling | Cellular stress from ROS and DNA damage activates kinase signaling cascades. exaly.com | p38 MAPK, JNK | Modulation of Apoptosis and Inflammation |
Development of Novel and More Efficient Synthetic Strategies for this compound and Its Analogues
While this compound can be isolated from natural sources, chemical synthesis is essential for producing the quantities required for extensive research and for generating structural analogues with potentially improved properties. chemmethod.com Several synthetic routes have been reported, but there is scope for developing more efficient and scalable methods.
Existing synthetic approaches include:
Classical Multi-step Synthesis: Early methods involved a Japp-Klingemann condensation followed by a Fischer indolization to construct the core carbazole (B46965) structure, which was then oxidized to the final quinone. nih.gov
Oxidation of Precursors: Other strategies rely on the direct oxidation of 1-oxotetrahydrocarbazole precursors using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov
Palladium-Catalyzed Coupling: More modern approaches utilize a palladium(II)-catalyzed intramolecular oxidative coupling, which has proven effective for the synthesis of various carbazolequinones, including this compound.
Future research in this area should aim to develop novel synthetic strategies that are more atom-economical, have higher yields, and use greener catalysts and solvents. The synthesis of a library of analogues by modifying the substituents on the carbazole ring could lead to the discovery of compounds with enhanced potency, greater selectivity, or improved pharmacokinetic profiles.
| Synthetic Strategy | Key Reaction Type | Primary Reagents/Catalysts | Reference |
|---|---|---|---|
| Japp-Klingemann/Fischer Indolization | Condensation / Indole (B1671886) Synthesis | Phenyldiazonium chloride, Acetic acid, HCl | nih.gov |
| Dehydrogenation-Oxidation | Dehydrogenation / Oxidation | 5% Palladium-on-Carbon (Pd-C), Pyridinium chlorochromate (PCC) | nih.gov |
| Direct Oxidation of Tetrahydrocarbazoles | Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | nih.gov |
| Palladium-Catalyzed Cyclization | Intramolecular Oxidative Coupling | Palladium(II) acetate (B1210297) |
Exploration of Combinatorial Therapeutic Approaches
Combination therapy is a cornerstone of modern cancer treatment, designed to enhance therapeutic efficacy, reduce dosages, and overcome drug resistance by targeting multiple pathways simultaneously. nih.govicr.ac.uk Although no studies have yet reported on the use of this compound in a combination regimen, its pro-oxidant mechanism of action makes it a prime candidate for such approaches.
Future research should explore combining this compound with:
Standard Chemotherapeutic Agents: Using this compound to sensitize cancer cells to conventional drugs. nih.gov For example, its ability to induce ROS and DNA damage could synergize with DNA-damaging agents or antimetabolites.
Targeted Therapies: Combining it with inhibitors of DNA repair pathways (e.g., PARP inhibitors). The increased DNA damage caused by this compound could render cancer cells highly susceptible to drugs that block their repair mechanisms.
Inhibitors of Cellular Metabolism: Investigating combinations with drugs that target cancer cell metabolism, such as glutaminase (B10826351) inhibitors, could create a multi-pronged attack on the energy supply and redox balance of tumor cells. nyulangone.org
The rationale is that by inducing a high level of oxidative stress, this compound could lower the threshold for apoptosis, making cancer cells more vulnerable to a second therapeutic agent that acts on a different but complementary pathway. nih.gov
Application of Biosynthetic Engineering for Enhanced Production
The natural abundance of this compound in Murraya koenigii is low, making extraction an inefficient source for large-scale production. Biosynthetic engineering offers a promising alternative for sustainable and scalable production. nih.gov
The development of a robust biosynthetic platform for this compound will require a multi-step research plan:
Pathway Elucidation: While transcriptome analysis of M. koenigii has identified candidate gene families like polyketide synthases, prenyltransferases, and cytochrome P450s, the specific enzymes responsible for the complete biosynthesis of this compound remain to be identified and characterized. nih.gov
Heterologous Expression: Once the biosynthetic genes are identified, they can be assembled into a synthetic pathway and introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com These microorganisms can be grown in large-scale fermenters, offering a controlled and scalable production system.
Metabolic Optimization: The initial yields in a heterologous host are often low. Therefore, metabolic engineering techniques will be necessary to optimize the pathway. mdpi.comlbl.gov This involves increasing the flux of precursor metabolites, eliminating competing metabolic pathways, and overcoming any identified enzymatic bottlenecks to enhance the final titer of the compound. nih.gov
Successful implementation of this strategy would provide a reliable and cost-effective source of this compound for extensive preclinical and potential clinical development.
Expanding the Scope of Preclinical Therapeutic Applications
Current knowledge of the bioactivity of this compound is limited, but the activities of related carbazole alkaloids and quinone-containing compounds suggest a broad therapeutic potential beyond its initial cytotoxic profile. nih.govacs.orgjst.go.jp Future preclinical research should systematically evaluate this compound in a wider range of disease models.
Anticancer Activity: While carbazole alkaloids from M. koenigii have shown cytotoxic effects, a systematic evaluation of this compound against a diverse panel of human cancer cell lines is needed to identify specific cancer types that are most sensitive to its action. nih.govacs.orgnih.gov
Neuroprotective Properties: Many natural compounds, including those with antioxidant properties, exhibit neuroprotective effects. nih.govfrontiersin.orgijclinmedcasereports.comnih.govmdpi.com Given that oxidative stress is a key pathological mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's, this compound should be investigated in cellular and animal models of these conditions. nih.gov
Anti-inflammatory Effects: Inflammation is a critical component of numerous chronic diseases. Quinones and extracts from M. koenigii have demonstrated anti-inflammatory properties. acs.orgnih.govphcogj.comnih.govmdpi.com Preclinical studies should assess the ability of this compound to inhibit the production of pro-inflammatory mediators like nitric oxide and cytokines (e.g., TNF-α, IL-6) in macrophage cell lines.
Antimicrobial Activity: The quinone scaffold is present in many compounds with known antimicrobial activity. nih.govscirp.orgfrontiersin.orgnih.gov this compound should be screened for its efficacy against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, to determine its potential as a novel antimicrobial agent.
| Potential Therapeutic Application | Rationale for Investigation | Suggested Preclinical Models |
|---|---|---|
| Oncology | Cytotoxicity demonstrated by related carbazolequinones; pro-oxidant mechanism of action. nih.govnih.gov | Human cancer cell line panels (e.g., NCI-60), tumor xenograft models in mice. europa.eumdpi.com |
| Neuroprotection | Antioxidant properties of the quinone moiety may counteract oxidative stress in neurodegeneration. nih.govfrontiersin.orgmdpi.com | Cellular models of neurotoxicity (e.g., SH-SY5Y cells), animal models of Parkinson's or Alzheimer's disease. |
| Anti-inflammatory Disease | Related compounds from M. koenigii and other quinones show anti-inflammatory activity. acs.orgnih.govmdpi.com | LPS-stimulated macrophage models (e.g., RAW 264.7), animal models of acute inflammation (e.g., carrageenan-induced paw edema). nih.govphcogj.com |
| Infectious Disease | The quinone structural motif is common in antimicrobial agents. nih.govfrontiersin.org | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). frontiersin.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
